N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. Comprising a thiophene carboxamide backbone linked to a p-tolyl-imidazole moiety through a thioether bridge, it exhibits intriguing chemical properties.
Mechanism of Action
Target of Action
The compound, also known as N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]thiophene-2-carboxamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets and mode of action . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The pharmacokinetics of thiazole derivatives can vary depending on the specific compound and its structure
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets and affecting biochemical pathways. The results of action for thiazole derivatives can vary depending on the specific compound and its mode of action
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
The cellular effects of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide are currently unknown. It is known that thiazole derivatives can have a wide range of effects on cells. For instance, some thiazole derivatives have been found to have antimicrobial activity, affecting the growth and proliferation of bacteria .
Molecular Mechanism
Thiazole derivatives are known to interact with various biomolecules and can exert their effects through different mechanisms, such as enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide generally involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. A typical route may start with the functionalization of thiophene to introduce the carboxamide group. The imidazole derivative is separately prepared and subsequently linked through a thioether bond via a nucleophilic substitution reaction under mild conditions, such as using a base like potassium carbonate in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods On an industrial scale, this compound can be synthesized using automated continuous flow reactors to ensure high yields and reproducibility. Catalytic processes may also be employed to optimize reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the sulfur atom within the thioether linkage, potentially forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the imidazole ring, affecting the nitrogen atoms and altering the electronic structure.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the thiophene and imidazole rings, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Utilizing bases (e.g., sodium hydride, NaH) or acids (e.g., hydrochloric acid, HCl) to promote nucleophilic or electrophilic substitution.
Major Products Formed Depending on the reaction type, major products include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted thiophene-imidazole compounds.
Scientific Research Applications
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide is significant in several research domains:
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Synthesis: : Intermediate for synthesizing more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for various enzymatic activities.
Biomolecular Interactions: : Studied for its interactions with proteins and nucleic acids.
Medicine
Therapeutic Potential: : Investigated for anticancer, antifungal, and antiviral properties.
Drug Delivery: : Component in designing drug delivery systems.
Industry
Material Science: : Contributes to the development of advanced materials with specific properties.
Agriculture: : Potential use in creating agrochemicals.
Comparison with Similar Compounds
Compared to other thiophene-imidazole derivatives, N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide stands out due to the p-tolyl group, enhancing its lipophilicity and membrane permeability.
Similar Compounds
N-(2-(5-imidazol-2-yl)ethyl)thiophene-2-carboxamide: : Lacks the p-tolyl group, affecting its solubility.
N-(2-((5-(phenyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide: : Differs in the aromatic substitution, which impacts binding affinity and biological activity.
This compound's distinctiveness lies in its chemical structure, providing a scaffold for various scientific explorations and practical applications.
Properties
IUPAC Name |
N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-12-4-6-13(7-5-12)14-11-19-17(20-14)23-10-8-18-16(21)15-3-2-9-22-15/h2-7,9,11H,8,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBXMPHKDCENJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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